molecular formula C24H31N5O B2841427 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2415468-72-1

2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B2841427
CAS No.: 2415468-72-1
M. Wt: 405.546
InChI Key: KDXQSPIMWYXITI-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine and a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Substitution with Piperidine: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through a coupling reaction, such as a Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and phenylpiperazine moieties, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the alkyne group using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the site of oxidation.

    Reduction: Conversion of alkynes to alkanes.

    Substitution: Introduction of various alkyl or aryl groups at the pyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is studied for its potential as a neurotransmitter modulator. It may interact with receptors in the central nervous system, influencing neurological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter systems makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with neurotransmitter receptors, particularly those in the serotonin and dopamine systems. The phenylpiperazine moiety is known to bind to these receptors, potentially altering their activity and leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is unique due to its combination of a pyrimidine core with a phenylpiperazine moiety, which provides a distinct pharmacological profile. This structure allows it to interact with multiple neurotransmitter systems, potentially offering a broader range of therapeutic effects compared to similar compounds.

Properties

IUPAC Name

2-methyl-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O/c1-21-25-12-9-24(26-21)29-14-10-23(11-15-29)30-20-6-5-13-27-16-18-28(19-17-27)22-7-3-2-4-8-22/h2-4,7-9,12,23H,10-11,13-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXQSPIMWYXITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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